Cas no 38427-90-6 (tert-butyl N-(2-phenylethyl)carbamate)

Tert-butyl N-(2-phenylethyl)carbamate is a protected amine derivative commonly used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, offering stability under a variety of reaction conditions while allowing selective deprotection under acidic conditions. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where controlled amine functionality is required. Its crystalline solid form ensures ease of handling and storage. The phenylethyl moiety provides additional versatility for further functionalization. High purity grades are available to meet stringent research and industrial requirements, making it a reliable intermediate in complex synthetic pathways.
tert-butyl N-(2-phenylethyl)carbamate structure
38427-90-6 structure
商品名:tert-butyl N-(2-phenylethyl)carbamate
CAS番号:38427-90-6
MF:C13H19NO2
メガワット:221.29546
MDL:MFCD02114802
CID:1489528
PubChem ID:3541750

tert-butyl N-(2-phenylethyl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, (2-phenylethyl)-, 1,1-dimethylethyl ester
    • N-Boc-phenethylamine
    • tert-butyl N-(2-phenylethyl)carbamate
    • Phenethyl-carbamic acid tert-butyl ester
    • N-(t-butoxycarbonyl)-2-phenylethylamine
    • E83173
    • CCG-315252
    • tert-butyl (2-phenylethyl)carbamate
    • SCHEMBL572740
    • N-t-butoxycarbonyl-2-phenyl-ethylamine
    • 38427-90-6
    • EN300-227053
    • VUOOOFYYTHRGJI-UHFFFAOYSA-N
    • AKOS003477183
    • DB-343830
    • tert-ButylN-(2-phenylethyl)carbamate
    • N-BOC-2-phenylethylamine
    • tert-butyl N-phenethylcarbamate
    • STL256161
    • Z1157670522
    • MDL: MFCD02114802
    • インチ: InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
    • InChIKey: VUOOOFYYTHRGJI-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NCCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 221.14167
  • どういたいしつりょう: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • PSA: 38.33

tert-butyl N-(2-phenylethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-227053-0.1g
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
0.1g
$62.0 2024-06-20
Enamine
EN300-227053-0.25g
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
0.25g
$88.0 2024-06-20
Enamine
EN300-227053-0.05g
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
0.05g
$39.0 2024-06-20
1PlusChem
1P01ANSR-50mg
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
50mg
$107.00 2023-12-17
1PlusChem
1P01ANSR-100mg
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 98%
100mg
$78.00 2024-05-03
1PlusChem
1P01ANSR-250mg
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
250mg
$166.00 2023-12-17
Aaron
AR01AO13-5g
TERT-BUTYL N-(2-PHENYLETHYL)CARBAMATE
38427-90-6 95%
5g
$989.00 2025-02-09
1PlusChem
1P01ANSR-10g
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
10g
$1348.00 2023-12-17
Aaron
AR01AO13-500mg
TERT-BUTYL N-(2-PHENYLETHYL)CARBAMATE
38427-90-6 95%
500mg
$251.00 2025-02-09
1PlusChem
1P01ANSR-500mg
tert-butyl N-(2-phenylethyl)carbamate
38427-90-6 95%
500mg
$257.00 2023-12-17

tert-butyl N-(2-phenylethyl)carbamate 関連文献

tert-butyl N-(2-phenylethyl)carbamateに関する追加情報

Tert-Butyl N-(2-Phenylethyl)carbamate (CAS No. 38427-90-6): A Comprehensive Overview

Tert-Butyl N-(2-Phenylethyl)carbamate, with the CAS No. 38427-90-6, is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, often referred to as Boc-Phenylethylamine, is a carbamate derivative that plays a pivotal role in peptide synthesis and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a phenylethyl moiety, makes it a valuable intermediate in organic chemistry.

The Boc protecting group is a cornerstone in modern synthetic chemistry, particularly in the synthesis of peptides and amino acid derivatives. Tert-Butyl N-(2-Phenylethyl)carbamate is frequently employed to protect amine functionalities during multi-step reactions, ensuring selectivity and efficiency. Researchers and chemists highly value this compound for its stability under acidic conditions and its ease of removal under mild acidic conditions, such as trifluoroacetic acid (TFA).

In recent years, the demand for Boc-protected amines like Tert-Butyl N-(2-Phenylethyl)carbamate has surged due to the growing interest in peptide-based therapeutics and small-molecule drugs. With the rise of personalized medicine and bioconjugation techniques, this compound has found applications in the development of targeted drug delivery systems and biomarker discovery. Its versatility also extends to material science, where it is used to modify surfaces and create functionalized polymers.

One of the most frequently searched questions related to Tert-Butyl N-(2-Phenylethyl)carbamate is: *"What are the applications of Boc-protected amines in drug discovery?"* This reflects the compound's significance in medicinal chemistry. The Boc group not only safeguards reactive amines but also enhances solubility and compatibility with various reaction conditions, making it indispensable in high-throughput screening and combinatorial chemistry.

Another trending topic is the green synthesis of carbamates. As the chemical industry shifts toward sustainable practices, researchers are exploring eco-friendly methods to produce Tert-Butyl N-(2-Phenylethyl)carbamate. Techniques such as catalytic hydrogenation and enzyme-mediated reactions are gaining traction, aligning with the global push for green chemistry and reduced environmental impact.

From a technical standpoint, Tert-Butyl N-(2-Phenylethyl)carbamate exhibits excellent stability under standard storage conditions, typically as a white crystalline solid. Its melting point and solubility profile are well-documented, making it a reliable choice for laboratory use. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity.

In summary, Tert-Butyl N-(2-Phenylethyl)carbamate (CAS No. 38427-90-6) is a multifaceted compound with broad applications in pharmaceutical research, organic synthesis, and material science. Its role as a Boc-protected amine continues to evolve, driven by advancements in drug development and sustainable chemistry. For researchers seeking high-quality intermediates, this compound remains a cornerstone of modern synthetic methodologies.

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